molecular formula C8H5BrN2O B2375242 7-Bromocinnolin-4(1h)-one CAS No. 1414956-67-4

7-Bromocinnolin-4(1h)-one

Cat. No.: B2375242
CAS No.: 1414956-67-4
M. Wt: 225.045
InChI Key: DUUMGNXHYRVJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromocinnolin-4(1h)-one is a chemical compound with the molecular formula C8H5BrN2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of anhydrous sodium carbonate and dichloro [1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) in water monomer and 1,2-dimethoxyethane at 80°C for 4 hours . The second step involves the use of palladium diacetate, dicyclohexyl (2’,4’,6’-triisopropyl-[1,1’-bi-phenyl]-2-yl)phosphane, and anhydrous potassium acetate in 1,4-dioxane at 75°C for 1.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 heavy atoms, 10 of which are aromatic . The structure has no rotatable bonds, 2 H-bond acceptors, and no H-bond donors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.0 . It is predicted to have a melting point of 279-281°C, a boiling point of 370.7±22.0°C, and a density of 1.705±0.06 g/cm3 . It is a solid at room temperature and is brown in color .

Scientific Research Applications

Chemoproteomic Characterization

7-Bromocinnolin-4(1H)-one derivatives have been explored for their potential in chemoproteomic studies. Notably, research on quinolin-2(1H)-one inhibitors, which have structural similarities to this compound, has highlighted their potency and selectivity as bromodomain inhibitors. These compounds, due to their chemical stability, are suitable for affinity capture experiments, which are crucial in the selective drug action targeting bromodomains, an essential element in the control of gene expression in eukaryotes (Wu et al., 2014).

Synthesis of Anticoccidial Drugs

The synthesis process of Halofuginone hydrobromide, an effective drug against Eimeria species in poultry, involves intermediates structurally related to this compound. This process, which includes several reaction steps starting from 7-bromo-6-chloroquinazolin-4(3H)-one, demonstrates the compound's significance in creating veterinary pharmaceuticals with substantial anti-coccidial properties (Zhang, Yao, & Liu, 2017).

Development of Bromodomain Inhibitors

In the realm of cancer research, derivatives similar to this compound have been developed as bromodomain inhibitors, particularly targeting Bromodomain-containing protein 4 (BRD4). These compounds, including indazole-4,7-dione derivatives, have shown promise in inhibiting the proliferation of cancer cells, suggesting the potential of this compound related structures in oncological therapeutics (Yoo et al., 2018).

Catalytic Applications in Organic Synthesis

The compound has been studied for its utility in catalytic reactions. Research involving 3-bromocinnoline, a related structure, showed its effectiveness in producing various organic compounds, demonstrating the versatility of this compound in synthetic chemistry (Ames & Bull, 1982).

Exploring New Antimicrobial Agents

Research on this compound derivatives has also ventured into the synthesis of compounds with significant antimicrobial properties. Studies have demonstrated the potential of these compounds in creating new antibacterial and antifungal agents, highlighting their role in addressing antimicrobial resistance (Bhat, Shalla, & Dongre, 2015).

Safety and Hazards

7-Bromocinnolin-4(1h)-one is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

7-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMGNXHYRVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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